molecular formula C19H23ClN2O2S B4840821 1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B4840821
M. Wt: 378.9 g/mol
InChI Key: LIQOGDKRFGAJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine sulfonamides and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it has been found to exhibit a range of biological activities that suggest it may act through multiple mechanisms. Some of the proposed mechanisms of action for this compound include its ability to inhibit cell proliferation, induce apoptosis, and inhibit the activity of specific enzymes.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been found to exhibit antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus. Finally, this compound has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine in lab experiments include its ability to exhibit a range of biological activities and its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Additionally, research could focus on developing more efficient synthesis methods for this compound to overcome its limited solubility in water. Finally, research could focus on identifying potential therapeutic applications for this compound in the treatment of various diseases, such as cancer, viral infections, and inflammatory diseases.

Scientific Research Applications

The potential therapeutic applications of 1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine have been extensively studied in scientific research. This compound has been found to exhibit a range of biological activities that make it a promising candidate for drug development. Some of the potential therapeutic applications of this compound include its use as an antitumor agent, an antiviral agent, and an anti-inflammatory agent.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-15-4-3-5-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOGDKRFGAJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Reactant of Route 6
1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

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